Vimseltinib
Overview
Description
Vimseltinib is an investigational, oral switch-control tyrosine kinase inhibitor specifically designed to selectively and potently inhibit the colony-stimulating factor 1 receptor (CSF1R). It has shown promise in the treatment of tenosynovial giant cell tumor (TGCT) and other diseases promoted by macrophages . This compound was developed using a proprietary switch-control kinase inhibitor platform .
Chemical Reactions Analysis
Vimseltinib undergoes various chemical reactions, primarily involving its interaction with CSF1R. It is a potent inhibitor of CSF1-stimulated phosphorylation of CSF1R . The compound’s chemical stability and reactivity under different conditions are crucial for its efficacy, but specific details on oxidation, reduction, or substitution reactions are not extensively documented.
Scientific Research Applications
Vimseltinib has significant scientific research applications, particularly in the field of oncology. It is being investigated for its efficacy in treating tenosynovial giant cell tumor (TGCT), a rare, locally aggressive neoplasm . The compound has shown potential in depleting macrophages and other CSF1R-dependent cells, inhibiting tumor growth, and reducing bone degradation in preclinical studies . Additionally, this compound is being studied in various clinical trials to assess its safety, efficacy, pharmacokinetics, and pharmacodynamics in patients with advanced tumors and TGCT .
Mechanism of Action
Vimseltinib exerts its effects by selectively and potently inhibiting CSF1R. This inhibition disrupts the signaling pathways that promote the recruitment and growth of CSF1R-dependent inflammatory cells . By targeting CSF1R, this compound modulates innate and adaptive immunity, as well as tissue repair and homeostasis . This mechanism is particularly effective in treating diseases where macrophages play a critical role, such as TGCT .
Comparison with Similar Compounds
Vimseltinib is unique due to its high selectivity and potency in inhibiting CSF1R. Similar compounds include pexidartinib, another CSF1R inhibitor that has received FDA approval for the treatment of TGCT . this compound’s design to exploit the switch control region of CSF1R provides it with a distinct advantage in terms of selectivity and reduced off-target activity . Other similar compounds include kinase inhibitors that target related kinases such as KIT, PDGFRA, PDGFRB, and FLT3 .
Biological Activity
Vimseltinib operates by selectively binding to the switch pocket region of CSF1R, stabilizing it in an inactive conformation. This mechanism is significant as it allows for potent inhibition of CSF1R activity while minimizing off-target effects commonly associated with other TKIs that inhibit multiple kinases. This compound exhibits over 500-fold selectivity for CSF1R compared to closely related kinases like KIT and PDGFRA, making it a promising candidate for targeted therapy in TGCT .
Selectivity Profile
Kinase | Selectivity Factor |
---|---|
CSF1R | 1 |
KIT | >500 |
PDGFRA | >500 |
PDGFRB | >500 |
FLT3 | >1000 |
Phase III MOTION Study
The pivotal Phase III MOTION study evaluated the efficacy and safety of this compound in patients with TGCT not amenable to surgical intervention. The study's design included a randomized, placebo-controlled approach with two parts: an initial 24-week treatment phase followed by a long-term open-label phase.
Key Findings
- Objective Response Rate (ORR): At week 25, this compound demonstrated a statistically significant ORR of 40% compared to 0% in the placebo group (p < 0.0001) .
- Tumor Volume Score (TVS): The ORR based on TVS was 67% for this compound versus 0% for placebo (p < 0.0001) .
- Median Treatment Duration: Patients treated with this compound had a median duration of treatment of 25.1 months .
Safety Profile
This compound was generally well tolerated among participants:
- Adverse Events: Most treatment-emergent adverse events were of grade 1 or 2 severity, with no reported cases of cholestatic hepatotoxicity or drug-induced liver injury .
- Discontinuation Rate: Approximately 9% of patients discontinued treatment due to adverse events .
Case Studies and Preclinical Evidence
Preclinical studies have shown that this compound effectively reduces macrophage populations and inhibits tumor growth in various cancer models. In vitro and in vivo studies indicated durable suppression of CSF1R activity and significant modulation of biomarkers associated with CSF1R inhibition .
Notable Case Study
In a cohort study involving patients with TGCT, this compound treatment resulted in a best ORR of 72% among those with no prior anti-CSF1/CSF1R therapy. Clinically meaningful symptomatic benefits were observed across multiple secondary endpoints, including physical function and pain reduction .
Properties
IUPAC Name |
3-methyl-5-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-(propan-2-ylamino)pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c1-14(2)27-23-25-12-18(22(31)30(23)5)19-6-7-21(15(3)28-19)32-17-8-9-24-20(10-17)16-11-26-29(4)13-16/h6-14H,1-5H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGAHWWPABTBCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CN=C(N(C2=O)C)NC(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628606-05-2 | |
Record name | Vimseltinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628606052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VIMSELTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX9FTM69BF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.